molecular formula C12H14N4O2 B2670146 3-methyl-N-{2-methyl-2H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}-1,2-oxazole-5-carboxamide CAS No. 1105222-73-8

3-methyl-N-{2-methyl-2H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}-1,2-oxazole-5-carboxamide

Cat. No.: B2670146
CAS No.: 1105222-73-8
M. Wt: 246.27
InChI Key: SQRSQKPZHFZFNZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 3-methyl-N-{2-methyl-2H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}-1,2-oxazole-5-carboxamide features a bicyclic cyclopenta[c]pyrazole core fused with a methyl-substituted 1,2-oxazole ring via a carboxamide linkage.

Properties

IUPAC Name

3-methyl-N-(2-methyl-5,6-dihydro-4H-cyclopenta[c]pyrazol-3-yl)-1,2-oxazole-5-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N4O2/c1-7-6-10(18-15-7)12(17)13-11-8-4-3-5-9(8)14-16(11)2/h6H,3-5H2,1-2H3,(H,13,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQRSQKPZHFZFNZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=C1)C(=O)NC2=C3CCCC3=NN2C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-methyl-N-{2-methyl-2H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}-1,2-oxazole-5-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article synthesizes available information regarding its biological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound can be characterized by its unique structure that combines a cyclopenta[c]pyrazole moiety with an oxazole ring. Its molecular formula is C12H14N4O2C_{12}H_{14}N_{4}O_{2}, with a molecular weight of approximately 246.27 g/mol. The IUPAC name reflects its complex structure, highlighting the presence of multiple heterocyclic rings.

PropertyValue
Molecular FormulaC₁₂H₁₄N₄O₂
Molecular Weight246.27 g/mol
IUPAC NameThis compound

Antimicrobial Activity

Research has indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance:

  • Antifungal Activity : Studies have demonstrated that pyrazole derivatives possess antifungal activity against strains such as Candida albicans and Cryptococcus neoformans . The mechanism often involves disruption of fungal cell wall synthesis or interference with metabolic pathways.

Antitumor Potential

Preliminary studies suggest that this compound may also exhibit antitumor activity. Pyrazole derivatives have been associated with the inhibition of cancer cell proliferation through various mechanisms:

  • Cell Cycle Arrest : Certain derivatives have been shown to induce G1 phase arrest in cancer cells .

Inhibitory Effects on Enzymatic Activity

Compounds in this class may act as inhibitors for specific enzymes involved in disease processes:

  • Enzyme Inhibition : Some studies indicate potential inhibition of protein kinases or other critical enzymes that play roles in signaling pathways related to inflammation and cancer .

Understanding the mechanisms by which this compound exerts its biological effects is crucial for its application in therapeutic contexts.

MechanismDescription
Enzyme InhibitionBlocks specific enzymes involved in metabolic pathways
Cell Cycle ModulationInduces cell cycle arrest in cancer cells
Antifungal MechanismDisrupts cell wall synthesis or metabolic functions in fungi

Case Studies and Research Findings

Several studies have explored the biological activities of compounds related to this compound:

  • Antifungal Evaluation : A study assessed the antifungal properties against clinical strains of Candida and found promising results indicating effective inhibition at low concentrations .
  • Antitumor Screening : In vitro assays demonstrated that certain pyrazole derivatives could inhibit the growth of various cancer cell lines by inducing apoptosis .
  • Mechanistic Studies : Research utilizing molecular docking has suggested potential interactions with key proteins involved in cancer progression and inflammation .

Comparison with Similar Compounds

Key Structural Features:

  • Cyclopenta[c]pyrazole moiety : A five-membered bicyclic system with nitrogen atoms at positions 1 and 2 ( ).
  • 1,2-Oxazole-5-carboxamide : A methyl-substituted oxazole ring linked to the pyrazole via a carboxamide group.
  • Substituents : Methyl groups at the oxazole (C3) and cyclopenta[c]pyrazole (C2) positions, likely influencing steric and electronic properties.

Comparison with Similar Compounds

Key Observations :

  • Substituent Effects: Electron-withdrawing groups (e.g., chloro in 3b ) increase melting points (171–172°C vs. 133–135°C in 3a), likely due to enhanced dipole interactions.
  • Synthetic Yields : Aromatic substituents (e.g., phenyl in 3a) yield ~68%, while bulky groups (p-tolyl in 3c) slightly reduce yields (62%) due to steric hindrance .

Functional Group Variations

  • Cyclopenta[c]pyrazole vs.
  • Oxazole vs. Thiophene : In , a cyclopenta[c]pyrazole-thiophene hybrid (BK49216) replaces the oxazole-carboxamide with a methoxybenzonitrile group. Thiophene’s electron-rich nature may alter solubility and reactivity compared to the oxazole’s electronegative oxygen.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.